molecular formula C7H4Cl3F B1294400 3-Fluorobenzotrichloride CAS No. 401-77-4

3-Fluorobenzotrichloride

Cat. No. B1294400
CAS RN: 401-77-4
M. Wt: 213.5 g/mol
InChI Key: JRTYPYSADXRJBQ-UHFFFAOYSA-N
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Description

3-Fluorobenzotrichloride is not directly mentioned in the provided papers; however, the research context involves various fluorinated aromatic compounds, which share some chemical similarities. Fluorinated aromatic compounds are of significant interest due to their unique properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of fluorine can dramatically alter the physical, chemical, and biological properties of these compounds .

Synthesis Analysis

The synthesis of fluorinated aromatic compounds can be complex due to the reactivity of fluorine. One study describes the fluoride-ion-catalyzed synthesis of benzobisbenzofuran derivatives, highlighting the role of fluorine in facilitating nucleophilic aromatic substitution reactions under metal-free conditions . Another paper reports the preparation of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, achieved by reacting 4-fluorobenzoyl isothiocyanate with isomeric fluoroanilines . Additionally, the synthesis of N-succinimidyl 4-[(18)F]fluorobenzoate, a bifunctional labeling agent, was adapted to a remotely controlled synthesis module, demonstrating the advancements in the synthesis of fluorinated compounds .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is crucial for their function. The structural and conformational properties of the synthesized 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas were analyzed using X-ray diffraction, vibrational spectra, and theoretical calculations, revealing planar carbonyl and thiourea groups stabilized by intramolecular hydrogen bonds . In another study, the solvatomorphism of 3-Fluorobenzoylaminophenyl 3-fluorobenzoate was investigated, showing how strong hydrogen bonds and weak intermolecular interactions involving disordered fluorine influence the crystal packing .

Chemical Reactions Analysis

The reactivity of fluorinated compounds is often studied to understand their potential applications. The biodegradation of 3-fluorobenzoate by Sphingomonas sp. HB-1 was examined, revealing a catabolic pathway that involves dioxygenation and intra-diol cleavage, leading to the formation of fluorinated intermediates . This study provides insights into the environmental fate and potential bioremediation strategies for fluorinated pollutants.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are determined by the presence of fluorine atoms. The vibrational properties of the synthesized thioureas were characterized by multinuclear NMR and FTIR spectroscopy, indicating the influence of fluorine on the molecular vibrations . The visual detection of fluoride anions using mixed lanthanide metal-organic frameworks demonstrates the sensitivity of fluorinated compounds to their environment and their potential use in sensing applications .

Scientific Research Applications

Application 1: Design and Synthesis of Fluorescent Probes

  • Summary of the Application : 3-Fluorobenzotrichloride is used in the design and synthesis of a palette of fluorescent probes based on the underexplored bimane scaffold . These probes have varied electronic properties and show tunable absorption and emission in the visible region with large Stokes shifts .
  • Methods of Application or Experimental Procedures : The probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms . These properties enable their application as “turn-on” fluorescent probes .
  • Results or Outcomes : These probes have been used to detect fibrillar aggregates of the α-synuclein (αS) protein, a hallmark of Parkinson’s disease (PD) . One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β . The diagnostic potential of the probe has been demonstrated in selectively detecting αS fibrils amplified from PD with dementia (PDD) patient samples .

Application 2: Synthesis of Dyes and Antimicrobial Agents

  • Summary of the Application : 3-Fluorobenzotrichloride, also known as Benzotrichloride (BTC), is used extensively as a chemical intermediate for products of various classes, including dyes and antimicrobial agents .
  • Methods of Application or Experimental Procedures : Benzotrichloride is an unstable, colorless or somewhat yellowish, viscous, chlorinated hydrocarbon. It reacts at the chlorinated α-carbon, for example in substitution reactions . It is used as an intermediate in the synthesis of benzoyl chloride, benzotrifluoride and 2,4-dihydroxybenzophenone .
  • Results or Outcomes : The products synthesized using Benzotrichloride as an intermediate have various applications. For instance, benzoyl chloride is used in the manufacture of dyes and perfumes, benzotrifluoride is used as a solvent for some resins and rubber, and 2,4-dihydroxybenzophenone is used as a UV absorber .

Application 3: Fluorescent Probes for Biomedical Applications

  • Summary of the Application : Fluorescent probes have become the analytical tool of choice in a wide range of research and industrial fields, facilitating the rapid detection of chemical substances of interest as well as the study of important physiological and pathological processes . 3-Fluorobenzotrichloride is used in the preparation of these probes due to their simplicity, sensitivity, and selectivity .
  • Methods of Application or Experimental Procedures : The preparation of these probes involves various chemical reactions, including intramolecular charge transfer (ICT) and twisted intramolecular charge transfer (TICT) mechanisms . These properties enable their application as “turn-on” fluorescent probes .
  • Results or Outcomes : These probes have been used for in vivo biomedical applications including fluorescence-guided disease diagnosis and theranostics . They have also been used for the detection of ions, organic small molecules, and biomacromolecules including enzymes, DNAs/RNAs, lipids, and carbohydrates that play crucial roles in biological and disease-relevant events .

Safety And Hazards

3-Fluorobenzotrichloride is classified as dangerous. It’s harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

1-fluoro-3-(trichloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl3F/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTYPYSADXRJBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50193138
Record name m-Fluoro-alpha,alpha,alpha-trichlorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorobenzotrichloride

CAS RN

401-77-4
Record name 1-Fluoro-3-(trichloromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=401-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Fluoro-alpha,alpha,alpha-trichlorotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Fluoro-alpha,alpha,alpha-trichlorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-fluoro-α,α,α-trichlorotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.302
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Angelini, M Speranza, AP Wolf, CY Shiue - Radiochimica Acta, 1990 - degruyter.com
A generai method for the synthesis of substituted a, a, a-[''F]-trifluorotoluenes is described. Reactions of RC6H4CCI3 (R= H, p-Cl, oF, mF, m-NOi) and RC6H4CF3 (R= H, m-NOz, p-NO2, …
Number of citations: 4 www.degruyter.com

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